

# A Comparative Guide to the Structural and Spectroscopic Properties of Benzophenone Derivatives

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## Compound of Interest

Compound Name: *3-Bromo-4'-fluorobenzophenone*

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Benzophenone and its derivatives are a pivotal class of organic compounds, widely recognized for their diverse applications ranging from photoinitiators and UV filters in cosmetics to scaffolds in medicinal chemistry.<sup>[1][2]</sup> Their utility is deeply rooted in their unique structural and photophysical properties, which can be finely tuned through substitution on the phenyl rings. This guide provides a comparative analysis of the structural and spectroscopic characteristics of three representative benzophenone derivatives: the parent benzophenone molecule, 2-hydroxy-4-methoxybenzophenone (a common UV absorber), and 4-aminobenzophenone. The data presented herein, supported by detailed experimental protocols, aims to facilitate a deeper understanding of structure-property relationships within this important class of molecules.

## Structural Comparison

The introduction of substituents to the benzophenone core significantly influences its molecular geometry, including bond lengths and the dihedral angle between the two phenyl rings. These structural modifications, in turn, affect the electronic and photophysical properties of the molecule.

Parameter	Benzophenone	2-Hydroxy-4-methoxybenzophenone	4-Aminobenzophenone
C=O Bond Length (Å)	~1.20	1.237 (2)	1.235 (2)
C-C(O)-C Bond Angle (°)	~120	123.4 (2)	Not specified
Dihedral Angle between Phenyl Rings (°)	54	37.85 (5)	Not specified

Note: The bond lengths and angles can vary slightly depending on the crystal structure determination method and the specific crystalline form.[3][4]

## Spectroscopic Analysis

Spectroscopic techniques are indispensable for the characterization of benzophenone derivatives, providing detailed information about their chemical structure and electronic properties.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for elucidating the molecular structure of benzophenone derivatives. The chemical shifts of the protons and carbons are sensitive to the electronic environment, and thus to the nature and position of substituents on the phenyl rings.

<sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, δ in ppm)

Proton	Benzophenone	2-Hydroxy-4-methoxybenzophenone	4-Aminobenzophenone
Aromatic-H	7.49 (t), 7.59 (t), 7.81 (d)	6.49 (d), 6.52 (dd), 7.06 (d), 7.47 (t), 7.55 (d), 7.56 (d)	6.68 (d), 7.22-7.29 (m), 7.36-7.43 (m), 7.71-7.77 (m)
-OCH <sub>3</sub>	-	3.86	-
-NH <sub>2</sub>	-	-	4.01 (br s)
-OH	-	11.61	-

Note: The multiplicity of the signals is indicated as (s) singlet, (d) doublet, (t) triplet, (m) multiplet, and (br s) broad singlet.[5][6][7][8][9]

#### <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, δ in ppm)

Carbon	Benzophenone	2-Hydroxy-4-methoxybenzophenone	4-Aminobenzophenone
C=O	196.8	200.41	195.5
Aromatic-C	128.3, 130.1, 132.4, 137.6	101.52, 107.43, 113.23, 118.38, 118.76, 120.37, 132.38, 135.02, 160.81, 165.65, 166.21	113.9, 114.4, 120.4, 129.4, 130.4, 133.7, 138.1, 147.1, 150.8, 198.7
-OCH <sub>3</sub>	-	55.59	-

[5][6][7][9]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl (C=O) stretching vibration is a particularly strong and characteristic absorption for benzophenones.

Functional Group	Benzophenone (cm <sup>-1</sup> )	2-Hydroxy-4-methoxybenzophenone (cm <sup>-1</sup> )	4-Aminobenzophenone (cm <sup>-1</sup> )
C=O Stretch	~1660	~1630	~1625
C-H Aromatic Stretch	~3060	~3070	~3050
O-H Stretch	-	~3200-3600 (broad)	-
N-H Stretch	-	-	~3300-3500
C-O Stretch	-	~1260	-
C-N Stretch	-	-	~1330

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical structure and connectivity of atoms in the benzophenone derivatives.
- Methodology:
  - Sample Preparation: A sample of the benzophenone derivative (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
  - Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C).

- Data Acquisition: For  $^1\text{H}$  NMR, standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative integration if needed.
- Data Analysis: The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to TMS. The multiplicity (singlet, doublet, triplet, etc.) and integration of the proton signals are analyzed to determine the number of neighboring protons and the relative number of protons, respectively.

## Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the benzophenone derivatives.
- Methodology:
  - Sample Preparation:
    - KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
    - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
  - Instrumentation: An FTIR spectrometer is used to record the spectrum.
  - Data Acquisition: The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.
  - Data Analysis: The positions (in  $\text{cm}^{-1}$ ) and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of different functional groups.

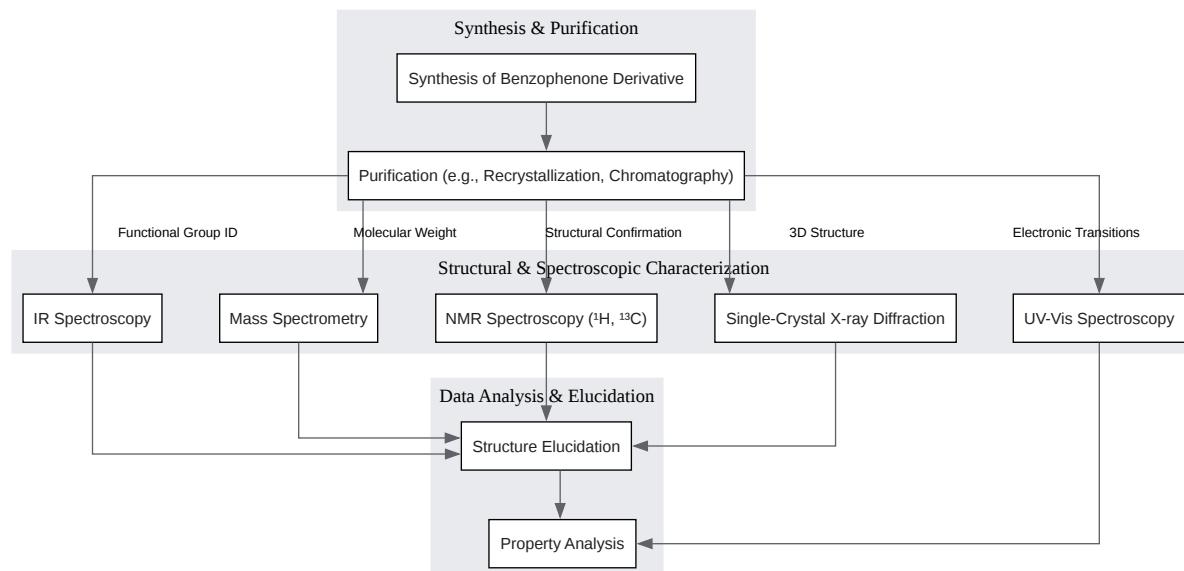
## Single-Crystal X-ray Diffraction

- Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.

- Methodology:
  - Crystal Growth: Single crystals of the benzophenone derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a saturated solution.
  - Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  radiation) and a detector is used.
  - Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.
  - Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares procedures.
  - Data Analysis: The final refined structure provides the atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are calculated.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the structural and spectroscopic characterization of a novel benzophenone derivative.



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Caption: A generalized workflow for the synthesis, purification, and characterization of novel benzophenone derivatives.

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